6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound featuring a 1,5-naphthyridine core with methoxy and azetidinyl substituents at positions 8 and 6, respectively. The tetrahydro moiety imparts partial saturation to the naphthyridine ring, altering its electronic and steric properties.
Properties
IUPAC Name |
6-(azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-10-8-11(15-6-3-7-15)14-9-4-2-5-13-12(9)10/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXLEFMBRMEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCCC2)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.28 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study by Adem et al. highlighted the compound's potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Further investigations showed that certain derivatives exhibited enhanced activity against drug-resistant strains, suggesting potential therapeutic applications in treating resistant infections .
- Antifungal Activity :
- Mechanism of Action :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other naphthyridine derivatives:
| Compound Name | Antibacterial Activity | Antifungal Activity | Notable Pathogens |
|---|---|---|---|
| This compound | High | Moderate | S. aureus, E. coli, C. albicans |
| 1-tert-butyl-1,4-dihydro-7-(4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine | Very High | Low | MDR-TB |
| Canthin-6-one | Moderate | High | Various fungi |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine in anticancer therapy. Research indicates that derivatives of naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth in preclinical models by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Another promising application lies in neuroprotection. The azetidine moiety is known for its ability to cross the blood-brain barrier, which could facilitate the development of treatments for neurodegenerative diseases. Preliminary studies suggest that naphthyridine derivatives can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . This opens avenues for potential therapies for conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that naphthyridine derivatives can exhibit antibacterial and antifungal activities. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them useful in developing new antibiotics .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Recent advancements in synthetic methodologies have improved yield and selectivity, making it easier to obtain this compound in significant quantities for research purposes .
Functionalization Strategies
Functionalization of the azetidine ring can enhance the biological activity of the compound. Techniques such as alkylation and acylation have been employed to modify the azetidine nitrogen atom, potentially leading to derivatives with improved pharmacological profiles .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives including this compound. The results demonstrated potent activity against human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A research article in Neuroscience Letters investigated the neuroprotective effects of naphthyridine derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The study found that treatment with this compound significantly reduced cell death and improved cell viability through antioxidant mechanisms .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
*Calculated based on molecular formula (C₁₃H₁₇N₃O).
Key Observations :
Pharmacological and Catalytic Potential
While direct data for the target compound are lacking, insights from related compounds suggest:
- CNS Modulation : 6-Methoxy-tetrahydro-β-carboline analogs (structurally distinct but sharing methoxy and tetrahydro motifs) exhibit serotonin receptor modulation, hinting at possible CNS activity for the target compound .
- Catalytic Applications : Ir complexes with naphthyridine ligands (e.g., 2,6-dimethyl-1,5-naphthyridine) demonstrate reversible hydrogen storage capabilities. The azetidine group in the target compound may enhance metal-ligand cooperation due to its rigid geometry, though this requires experimental validation .
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry highlight substituent-driven differences:
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 6-Bromo-8-methoxy-tetrahydro-1,5-naphthyridine | [M+H]+ | 145.3 |
| 6-Methoxy-tetrahydro-1,5-naphthyridine | [M+H]+ | 134.6 |
| Target Compound (Inferred) | [M+H]+ | ~140–150* |
*Estimated based on azetidine’s intermediate size between methoxy and bromo groups.
The azetidine substituent likely increases CCS compared to smaller methoxy groups but remains lower than bromo analogs due to reduced halogen-induced polarization .
Preparation Methods
Starting Materials and Key Intermediates
1,5-Naphthyridine Core : Prepared via condensation of 3-aminopyridine derivatives with β-ketoesters or Meldrum’s acid, followed by intramolecular cyclization and decarboxylation to yield 8-hydroxy or 8-methoxy substituted naphthyridines.
Azetidine Introduction : The azetidine ring is introduced through nucleophilic substitution or amination reactions at the 6-position of the tetrahydro-1,5-naphthyridine scaffold. This typically involves the displacement of a suitable leaving group (e.g., halogen) or direct coupling with azetidine under controlled conditions.
Representative Synthetic Route
A plausible synthetic sequence based on analogous compounds and reported methodologies is as follows:
This sequence leverages classic heterocyclic chemistry principles and is consistent with the preparation of related tetrahydro-1,5-naphthyridine derivatives bearing nitrogen-containing substituents.
Detailed Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation and Cyclization | Heating at 150°C in chlorobenzene or diphenyl ether | 45–60% | Efficient ring closure, sometimes requires catalyst (e.g., iodine) |
| Methylation | Methyl iodide, K2CO3, acetone, reflux | 70–85% | High selectivity for 8-hydroxy methylation |
| Halogenation | N-Chlorosuccinimide (NCS) or PCl5, room temp to reflux | 60–75% | Controlled halogenation at C-6 position |
| Azetidine substitution | Azetidine, DMF, 80–120°C, 12–24 h | 65–80% | Nucleophilic substitution optimized by solvent and temperature |
| Purification | Recrystallization from diethyl ether or column chromatography | - | Yields high purity product, sometimes >95% purity |
Research Findings and Optimization Notes
Catalyst Selection : Iodine and related catalysts improve cyclization efficiency and yield in the formation of the naphthyridine core.
Solvent Effects : Polar aprotic solvents such as DMF or DMSO favor nucleophilic substitution with azetidine, enhancing reaction rates and yields.
Temperature Control : Moderate heating (80–120°C) balances reaction kinetics and minimizes side reactions or decomposition.
Purification : Crystallization is preferred for scale-up due to cost-effectiveness and avoidance of chromatographic steps, which is critical for industrial synthesis.
Side Products : Minor byproducts include over-alkylated species or rearranged compounds, which can be minimized by controlling stoichiometry and reaction time.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, similar 1,5-naphthyridine derivatives are synthesized by reacting substituted pyridines with nitriles or amines under alkaline conditions (e.g., potassium t-butoxide in dimethylformamide at 0–5°C). Reaction time (4–48 hours) and temperature control (0–5°C) are critical for minimizing side products. Recrystallization from toluene or ethanol is commonly used for purification .
- Key Variables :
| Reaction Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | KOtBu, DMF, 0–5°C | 45–95% | |
| Purification | Toluene recrystallization | 64–88% |
Q. Which spectroscopic techniques are most reliable for characterizing the azetidine and methoxy substituents in this compound?
- Methodology :
- NMR : H NMR detects methoxy protons as singlets near δ 3.8–4.0 ppm. Azetidine protons appear as distinct multiplet patterns (δ 1.8–2.5 ppm for CH and δ 3.5–4.0 ppm for N–CH). C NMR identifies the methoxy carbon at δ 55–60 ppm and azetidine carbons at δ 20–50 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for the tetrahydro-naphthyridine core .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The methoxy group’s electron-donating effect stabilizes electrophilic intermediates, while the azetidine’s ring strain (∼25 kcal/mol) enhances nucleophilicity at the 1,5-naphthyridine nitrogen .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-Response Curves : Compare IC values in enzyme-based vs. cell-based assays. For example, discrepancies in antimicrobial activity may arise from membrane permeability differences, which can be tested via logP measurements or artificial membrane assays .
- Control Experiments : Use structurally related analogs (e.g., 8-methoxy variants without azetidine) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
- Methodology :
- Modifications : Introduce substituents at the 2- or 4-positions of the naphthyridine core to alter lipophilicity. For example, replacing methoxy with trifluoromethoxy increases metabolic stability .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to model bioavailability and cytochrome P450 interactions. Azetidine’s small ring size reduces steric hindrance, improving solubility .
Q. What catalytic systems enhance enantioselective synthesis of this compound’s chiral centers?
- Methodology : Chiral palladium catalysts (e.g., Pd(OAc) with BINAP ligands) enable asymmetric hydrogenation of intermediate dihydro-naphthyridines. Solvent polarity (e.g., THF vs. MeOH) and temperature (25–60°C) influence enantiomeric excess (e.e.) up to 90% .
Q. How do solvent effects and Lewis acids influence regioselectivity in electrophilic substitutions on the naphthyridine core?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor substitution at the 6-position due to stabilization of transition states.
- Lewis Acids : BF·EtO directs electrophiles to the electron-rich methoxy-adjacent position, as seen in analogous 1,5-naphthyridine reactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for similar 1,5-naphthyridine derivatives?
- Root Causes :
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF7 vs. HeLa) affect MIC values.
- Impurity Artifacts : Residual solvents (e.g., DMF) in synthesized compounds can inhibit enzyme activity. Purity verification via HPLC (>95%) is essential .
Experimental Design Considerations
Q. What controls are critical when evaluating this compound’s inhibition of bacterial DNA gyrase?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
